2-Bromo-4-fluorobenzylamine hydrochloride
Overview
Description
2-Bromo-4-fluorobenzylamine hydrochloride is a useful research compound. Its molecular formula is C7H8BrClFN and its molecular weight is 240.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism Studies
- Microsomal Metabolism Research : Research on the metabolism of halogenated anilines, including 2-bromo and 2-fluoro derivatives, has been conducted. These studies, using rat liver microsomal metabolism, identified metabolites such as benzyl alcohols, benzaldehydes, and secondary amines like halogenated N-(4'-aminobenzyl)-4-methylanilines. This research provides insights into the metabolism pathways and influences of different halogen substituents on the rate of metabolism (Boeren et al., 1992).
Corrosion Inhibition
- Corrosion Inhibition Studies : A study on 4-Chloro-2-fluorobenzylamine Hydrochloride investigated its effectiveness in inhibiting corrosion of mild steel in HCl media. This research highlighted the compound's potential as a good corrosion inhibitor, particularly noting that its efficiency increases with concentration and decreases with temperature (Hussein, 2015).
Supramolecular Chemistry
- Supramolecular Assemblies : The role of 4-fluorobenzylamine in forming diverse supramolecular architectures was explored. This compound, when combined with halide ions or metal chloride, can form various supramolecular salts. The study examined how strong hydrogen bonds and weak intermolecular interactions influence the self-assembly of these compounds (Wang et al., 2015).
Photodynamic Therapy
- Photodynamic Therapy Research : A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including 5-bromo and 4-fluorobenzylamine, showed potential in photodynamic therapy for cancer treatment. These compounds were characterized for their photophysical and photochemical properties, indicating their usefulness as Type II photosensitizers (Pişkin et al., 2020).
Medical Imaging
- Medical Imaging Applications : A novel synthesis of 4-[(18)F]fluorobenzylamine and its use as a building block for PET radiotracers was reported. This synthesis is significant for developing new radiotracers for medical imaging, such as PET scans (Koslowsky et al., 2010).
Structural and Dynamical Properties
- Molecular Structure Analysis : A study on the effects of ring fluorination on the structural and dynamical properties of 2-fluorobenzylamine explored the compound's conformations and tunneling motions. This research provides insights into how fluorine substitution affects molecular flexibility and dynamics (Calabrese et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-4-fluorobenzylamine hydrochloride is primarily used as an intermediate in pharmaceuticals . .
Biochemical Pathways
As an intermediate in pharmaceuticals, it may be involved in various biochemical reactions depending on the final product it’s used to synthesize .
Result of Action
As an intermediate in pharmaceuticals, its effects would largely depend on the final product it’s used to synthesize .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, well-ventilated area, away from oxidizing agents . These conditions help maintain the stability and efficacy of the compound.
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCSNHSXUSMNOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378401 | |
Record name | 2-Bromo-4-fluorobenzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289038-14-8 | |
Record name | Benzenemethanamine, 2-bromo-4-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289038-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluorobenzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanamine, 2-bromo-4-fluoro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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